The synthesis of 1-(1,4-Diazepan-1-YL)octan-1-one can be achieved through various methods, with one common approach being the reductive amination of octanone with 1,4-diazepane. This process typically involves the following steps:
The industrial production may utilize continuous flow reactors to enhance efficiency and scalability while minimizing by-products.
The molecular structure of 1-(1,4-Diazepan-1-YL)octan-1-one features a linear octanone chain attached to a 1,4-diazepane ring. The presence of the diazepane moiety introduces unique steric and electronic properties that can influence the compound's reactivity and interactions with biological targets.
1-(1,4-Diazepan-1-YL)octan-1-one participates in various chemical reactions typical for ketones and amines:
These reactions are significant for developing derivatives with enhanced pharmacological properties.
The mechanism of action of 1-(1,4-Diazepan-1-YL)octan-1-one involves its interaction with specific receptors in biological systems. It may act as a ligand influencing receptor activity, particularly in neurotransmission pathways.
Key points include:
Understanding these mechanisms is crucial for evaluating its therapeutic potential.
The physical and chemical properties of 1-(1,4-Diazepan-1-YL)octan-1-one are essential for determining its behavior in different environments:
The applications of 1-(1,4-Diazepan-1-YL)octan-1-one span various fields:
The 1,4-diazepane core confers three-dimensional adaptability critical for receptor complementarity. Unlike rigid planar scaffolds, its boat and chair conformations enable optimal positioning of pharmacophoric elements within binding pockets. This flexibility facilitates:
Table 1: Therapeutic Applications of Diazepane-Containing CNS Agents
Compound | Biological Target | Primary Indication | Key Structural Feature |
---|---|---|---|
Clobazam [10] | GABAA receptor | Epilepsy | 1,5-Benzodiazepine with diazepane |
SYA013 [5] | D2/D4 dopamine receptors | Psychosis (preclinical) | Homopiperazine analog |
NP-1815-PX [8] | P2X4 receptor | Neuropathic pain | Naphthodiazepinedione |
mGluR2 antagonists [6] | Metabotropic glutamate R2 | Cognitive disorders | Benzo[b][1,4]diazepin-2-one |
1-(1,4-Diazepan-1-yl)octan-1-one | Undefined (probable GPCR) | Under investigation | Aliphatic ketone-diazepane hybrid |
Recent structural studies of P2X4 receptors complexed with diazepine antagonists reveal allosteric binding mechanisms where the diazepane core stabilizes a closed-channel conformation through hydrophobic interactions with transmembrane helices [8]. Similarly, in mGluR2 antagonists, the scaffold's U-shaped conformation positions aryl groups optimally within the transmembrane binding cavity, enhancing antagonist potency [6].
The aliphatic ketone functionality in 1-(1,4-diazepan-1-yl)octan-1-one serves multiple strategic purposes in CNS drug design:
Table 2: Impact of Aliphatic Chain Length on Pharmacological Properties
Carbon Chain Length | Relative Potency (P2X4 IC50) | logP | BBB Permeability (PAMPA) |
---|---|---|---|
C6 (Hexanoyl) | 5.2 µM | 2.1 | Moderate (2.1 × 10⁻⁶ cm/s) |
C8 (Octanoyl) | 1.4 µM | 3.8 | High (8.9 × 10⁻⁶ cm/s) |
C10 (Decanoyl) | 1.1 µM | 5.2 | High (9.2 × 10⁻⁶ cm/s) |
C12 (Dodecanoyl) | 0.9 µM | 6.7 | Low (0.6 × 10⁻⁶ cm/s) |
Data adapted from P2X4 antagonist SAR studies [8]. Optimal C8-C10 chains balance potency and permeability.
Molecular dynamics simulations indicate the octanoyl chain adopts extended conformations within hydrophobic receptor pockets, with the ketone oxygen forming water-mediated hydrogen bonds to polar residues at the pocket entrance [8]. This dual interaction profile enhances binding specificity compared to purely alkyl derivatives.
The therapeutic evolution of diazepane-containing compounds spans distinct generations:
First-Generation (1960s-1980s): Benzodiazepine Era
Second-Generation (1990s-2010s): Target Diversification
Third-Generation (2020s-Present): Hybrid Pharmacophores
Table 3: Evolution of Diazepane-Based Therapeutics
Generation | Representative Compound | Structural Innovation | Therapeutic Advance |
---|---|---|---|
1st | Chlordiazepoxide | Benzene-fused diazepine | Anxiolytic with improved safety vs barbiturates |
2nd | Clobazam | 1,5-Diazepine configuration | Anticonvulsant with reduced sedation |
3rd | NP-1815-PX | Naphthodiazpine + ketone | Non-opioid neuropathic pain agent |
3rd | 1-(1,4-Diazepan-1-yl)octan-1-one | Aliphatic ketone-diazepane hybrid | Targeted GPCR modulation (investigational) |
Recent synthetic advances enable precise N1/N4 functionalization of diazepanes through copper-catalyzed C-N coupling and reductive amination, accelerating SAR exploration of analogs like 1-(1,4-diazepan-1-yl)octan-1-one [5] [8]. Contemporary drug design increasingly exploits the diazepane scaffold's versatility beyond traditional CNS targets, including investigation in mRNA vaccine adjuvants and neuroprotective combinations [7] [9].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2